2-chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole

Electron-withdrawing effect Hammett substituent constant SAR

Researchers seeking a structurally defined, single-acyl O-substituted oxime ester for agrochemical discovery often face lot-to-lot variability and limited SAR data. This product resolves that gap. - Provides the exact 4-fluorobenzoyl oxime ester scaffold required for 3D-QSAR studies targeting Valsa mali and related fungal pathogens, where para-substituted benzoyl analogs achieve EC₅₀ <1 μg/mL. - Delivers consistent electronic and lipophilic properties (clogP ~3.8) that are critical for Mcl-1, CK2, or SGLT target-engagement assays. - Supplied with full analytical documentation (HPLC, NMR, MS) to ensure experimental reproducibility across batches.

Molecular Formula C17H12ClFN2O2
Molecular Weight 330.74
CAS No. 477887-50-6
Cat. No. B2382200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole
CAS477887-50-6
Molecular FormulaC17H12ClFN2O2
Molecular Weight330.74
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=C1Cl)C=NOC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C17H12ClFN2O2/c1-21-15-5-3-2-4-13(15)14(16(21)18)10-20-23-17(22)11-6-8-12(19)9-7-11/h2-10H,1H3/b20-10+
InChIKeyCYGZXTUKOZQJGZ-KEBDBYFISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole: Physicochemical Profile


2-Chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole (CAS 477887-50-6) is a synthetic indole derivative belonging to the O-acyl oxime ester subclass [1]. The molecule features a 2-chloro-1-methylindole core connected via an (E)-configured imine (C=N) linker to a 4-fluorobenzoyl oxime ester moiety, yielding a molecular formula of C₁₇H₁₂ClFN₂O₂ and a molecular weight of 330.74 g·mol⁻¹ . Its predicted physicochemical properties include a boiling point of 494.5 ± 55.0 °C and a density of 1.31 ± 0.1 g·cm⁻³ . The compound is primarily utilized as a research intermediate and reference standard in medicinal chemistry and agrochemical discovery programs targeting indole-based bioactive scaffolds [2].

Compound Class
O-Acyl oxime ester; 4-fluorobenzoyl indole derivative
Research Role
Synthetic intermediate and reference standard for indole-based scaffolds
Key Feature
Para-fluoro substitution enables electronic modulation without introducing ortho-steric bulk

2-Chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole: Functional Specificity


Indole O-acyl oxime esters are not functionally interchangeable, as minor acyl-group variations profoundly alter electronic distribution, hydrolytic stability, and target-binding interactions [1]. Within the 2-chloro-1-methylindole-3-carbaldehyde oxime ester series, the 4-fluorobenzoyl substituent in CAS 477887-50-6 introduces a unique combination of strong electron-withdrawing character (-I effect of fluorine), moderate lipophilicity, and metabolic resistance to esterase cleavage that is not replicated by the isobutyryl (CAS 478032-76-7), pentanoyl (CAS 477887-42-6), or 2-chlorobenzoyl (CAS 477887-41-5) analogs . These differences directly influence biological potency, as demonstrated in structurally analogous indole oxime ester series where 4-substituted benzoyl derivatives exhibited EC₅₀ variations exceeding 10-fold relative to alkyl-acyl counterparts in antifungal assays [2]. Consequently, substituting the 4-fluorobenzoyl group with a different acyl moiety risks altering the compound's pharmacological or agrochemical profile and compromises experimental reproducibility.

Electronic mismatch

4-Fluorobenzoyl (electron-withdrawing) vs alkyl-acyl analogs (electron-donating) alters imine electrophilicity and oxime ester reactivity.

Lipophilicity shift

Para-fluoro and ortho-chloro substitution yield distinct logP profiles, potentially affecting membrane permeability and assay compatibility.

Metabolic stability gap

Aromatic 4-fluorobenzoyl ester may undergo slower esterase hydrolysis than aliphatic analogs, influencing compound half-life in biological systems.

2-Chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole: Differentiation from Analogs


Electronic Modulation: 4-Fluorobenzoyl vs. Alkyl-Acyl

The 4-fluorobenzoyl substituent in CAS 477887-50-6 provides a Hammett σₚ constant of +0.06 [1], representing a moderate electron-withdrawing influence. In contrast, the isobutyryl analog (CAS 478032-76-7) carries an alkyl acyl group with a σₚ value approximating –0.20 [2]. This electronic difference modulates the electrophilicity of the imine carbon and the hydrolytic susceptibility of the oxime ester bond, directly affecting reactivity in nucleophilic environments [3].

Electronic Modulation
Class-level
σₚ shift: +0.06 (4-FBz) vs ≈−0.20 (iBu) Δσₚ ≈ 0.26 (electron-withdrawing vs donating)

Supports electronic modulation interpretation in SAR studies.

Class-level LFER; compound-specific kinetics may vary.

Electron-withdrawing effect Hammett substituent constant SAR

Lipophilicity: 4-Fluorobenzoyl vs. 2-Chlorobenzoyl

The calculated partition coefficient (clogP) of CAS 477887-50-6 is approximately 3.8 . In comparison, the 2-chlorobenzoyl analog (CAS 477887-41-5) exhibits a clogP of approximately 4.2 . This ~0.4 log unit difference corresponds to a roughly 2.5-fold higher lipophilicity for the 2-chlorobenzoyl analog, which can significantly influence membrane permeability, protein binding, and non-specific tissue distribution [1].

Lipophilicity
Class-level
clogP ≈ 3.8 (4-FBz) vs ≈ 4.2 (2-ClBz) ~2.5× lower lipophilicity

May support aqueous compatibility and balanced ADME screening.

Calculated logP; experimental verification recommended.

Lipophilicity logP ADME

Metabolic Stability: Esterase Hydrolysis Comparison

Aromatic esters, such as the 4-fluorobenzoyl oxime ester in CAS 477887-50-6, are generally hydrolyzed by esterases at slower rates than aliphatic esters like the isobutyryl analog (CAS 478032-76-7) [1]. Literature data for substituted phenyl esters indicate that para-fluoro substitution on the benzoyl ring reduces the enzymatic hydrolysis rate by approximately 3- to 5-fold relative to unsubstituted aliphatic esters in human liver microsome assays [2]. This enhanced metabolic stability can prolong the half-life of the intact oxime ester in biological systems.

Metabolic Stability
Class-level
Aryl ester vs alkyl ester: estimated 3–5× slower hydrolysis (HLM)

Reduced esterase cleavage risk for sustained exposure in assays.

Class-level extrapolation; compound-specific stability not measured.

Metabolic stability Esterase hydrolysis Prodrug

Steric & Conformational Effects in Target Binding

The 4-fluorobenzoyl group in CAS 477887-50-6 presents a para-substituted, planar aromatic ring with minimal steric hindrance around the carbonyl. In contrast, the 2-chlorobenzoyl analog (CAS 477887-41-5) bears an ortho-chloro substituent that introduces significant steric bulk adjacent to the ester linkage, potentially restricting rotation and altering the conformational preference of the oxime ester side chain [1]. Molecular modeling studies on analogous benzoyl oxime esters indicate that ortho substitution increases the rotational energy barrier around the C(O)–O bond by approximately 2–3 kcal·mol⁻¹ [2], which can impact binding affinity to flat, sterically constrained target pockets.

Conformational Flexibility
Class-level
Para-F: low rotational barrier; ortho-Cl: +2–3 kcal/mol barrier

May enable engagement of flat or sterically constrained binding sites.

Computational estimate; binding assay validation needed.

Steric effect Ortho substitution Conformational restriction

2-Chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole: Application Scenarios


Agrochemical Fungicide Lead Optimization

In agrochemical discovery programs targeting fungal pathogens such as Valsa mali, the 4-fluorobenzoyl oxime ester scaffold has demonstrated superior fungicidal activity in structurally analogous series, with para-substituted benzoyl derivatives achieving EC₅₀ values below 1 μg·mL⁻¹ [1]. CAS 477887-50-6, bearing the 4-fluorobenzoyl group, is positioned as a key intermediate for further derivatization and 3D-QSAR-guided optimization, where the fluorine atom serves as both an electron-withdrawing modulator and a metabolic soft block .

Medicinal Chemistry SAR: Indole Enzyme Inhibitors

The precise electronic and lipophilic profile of the 4-fluorobenzoyl substituent makes CAS 477887-50-6 a valuable tool compound for probing the acyl-group tolerance of target enzymes such as Mcl-1, CK2, or SGLT transporters, where indole scaffolds are established pharmacophores [2]. Its moderate clogP (~3.8) and predicted metabolic stability advantage over alkyl-acyl analogs support its use in cellular assay cascades requiring sustained compound exposure.

Analytical Reference Standard for Metabolite Identification

The distinct chromatographic and mass spectrometric signature of the 4-fluorobenzoyl moiety (characteristic fragment ions from the fluorobenzoyl group) enables the use of CAS 477887-50-6 as a reference standard in LC-MS/MS methods for identifying and quantifying oxime ester metabolites or degradation products in environmental fate or pharmacokinetic studies .

Application
Selection Property
Validation Focus
Fungicide lead optimization studies
4-Fluorobenzoyl electronic modulation
Indole oxime ester activity in Valsa mali models
Indole enzyme inhibitor SAR
Moderate lipophilicity and metabolic context
Cellular target engagement and exposure profiling
Oxime ester metabolite identification
Distinct fluorobenzoyl mass fragmentation
LC-MS/MS method development and verification
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